1-Pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt)

Description

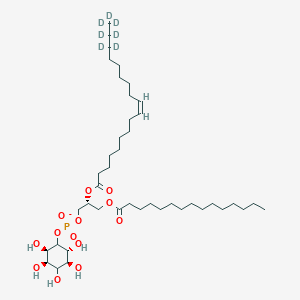

1-Pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) is a deuterated phosphatidylinositol (PI) derivative characterized by a pentadecanoyl (15:0) fatty acid chain at the sn-1 position and an oleoyl-d7 (18:1-d7) chain at the sn-2 position. The ammonium counterion enhances solubility in aqueous systems, making it suitable for lipidomics, membrane biophysics, and signaling studies . Its deuteration enables precise tracking in metabolic or structural analyses via mass spectrometry or NMR .

Properties

IUPAC Name |

[(2R)-2-[(Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H79O13P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(44)54-34(32-52-35(43)30-28-26-24-22-20-16-14-12-10-8-6-4-2)33-53-56(50,51)55-42-40(48)38(46)37(45)39(47)41(42)49/h17-18,34,37-42,45-49H,3-16,19-33H2,1-2H3,(H,50,51)/p-1/b18-17-/t34-,37?,38-,39+,40-,41-,42?/m1/s1/i1D3,3D2,5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKYASHMOHAUQB-NBCVDIFBSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCC)COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78O13P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017742 | |

| Record name | 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

829.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260669-44-9 | |

| Record name | 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Lipidomics and Metabolomics

Internal Standard in Mass Spectrometry

The compound is frequently utilized as an internal standard in mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. Its deuterium labeling allows for accurate quantification of lipids in complex biological samples, such as serum and cell lysates. This application is crucial for studying lipid metabolism and disease states, including cystic fibrosis and other metabolic disorders .

Lipid Isolation

1-Pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol serves as a component in extraction solvents for lipid isolation from biological samples. This application enhances the efficiency of lipid extraction processes, allowing for better characterization of lipid profiles in various biological systems .

Cell Biology and Pharmacology

Cell Membrane Studies

As a phospholipid, this compound plays a significant role in cell membrane studies. It can be incorporated into model membranes to investigate membrane dynamics, fluidity, and interactions with proteins or drugs. Such studies are essential for understanding cell signaling pathways and the effects of pharmacological agents on membrane integrity .

Drug Delivery Systems

The amphiphilic nature of 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol makes it suitable for use in drug delivery systems. Its ability to form liposomes or micelles can enhance the solubility and bioavailability of hydrophobic drugs, making it a potential candidate for developing novel therapeutic formulations .

Biochemical Research

Enzyme Activity Studies

This phospholipid is also employed in biochemical assays to study the activity of enzymes involved in lipid metabolism. By using deuterated lipids, researchers can trace metabolic pathways and understand how different enzymes interact with lipid substrates .

Structural Biology

NMR Spectroscopy

The presence of deuterium allows for enhanced resolution in nuclear magnetic resonance (NMR) spectroscopy studies. Researchers utilize this property to investigate the structural characteristics of membranes and membrane-associated proteins, providing insights into their functions and interactions at a molecular level .

-

Cystic Fibrosis Research

In a study focused on cystic fibrosis, researchers used 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol as an internal standard to analyze lipid profiles from cell lines derived from patients. The findings highlighted alterations in lipid metabolism associated with the disease, providing potential biomarkers for diagnosis . -

Drug Formulation Development

A case study demonstrated the use of this phospholipid in formulating liposomal drug delivery systems. The incorporation of 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol improved the encapsulation efficiency of hydrophobic anticancer drugs, leading to enhanced therapeutic efficacy in preclinical models .

Mechanism of Action

The compound exerts its effects primarily through its role in cell membrane dynamics. It interacts with membrane proteins and other lipids, influencing membrane fluidity and signaling pathways. The deuterated atoms provide a means to track the compound's behavior in biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Molecular Targets and Pathways Involved:

Membrane Proteins: Interaction with integral and peripheral membrane proteins.

Signaling Pathways: Involvement in lipid signaling pathways, such as those mediated by phosphoinositides.

Comparison with Similar Compounds

Comparison with Structurally Similar Phospholipids

Acyl Chain Variations

(a) Chain Length and Saturation

- 1-Palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoinositol (Ammonium Salt) (CAS 799812-61-6): sn-1: Palmitoyl-d31 (16:0-d31); sn-2: Oleoyl (18:1). The deuteration at palmitoyl aids in distinguishing metabolic pathways, while shorter chain length (16:0 vs. 15:0) alters packing density in lipid bilayers .

- 17:0-14:1 PI (1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphoinositol): sn-1: Heptadecanoyl (17:0); sn-2: Tetradecenoyl (14:1). Longer saturated sn-1 chain (17:0 vs. 15:0) increases membrane rigidity, while the shorter sn-2 unsaturated chain (14:1 vs. 18:1) reduces lateral interactions .

(b) Deuteration Patterns

Head Group and Counterion Modifications

(a) Phosphoinositol vs. Phosphoglycerol

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (Sodium Salt) (CAS 202070-86-8): Head group: Glycerol (PG) instead of inositol (PI). Sodium counterion increases polarity compared to ammonium, affecting interactions with cationic proteins like cytochrome c .

(b) Inositol Bisphosphate Derivatives

- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (Ammonium Salt): Inositol-4',5'-bisphosphate head group enables binding to PH domains in signaling proteins (e.g., PLC-γ). Polyunsaturated sn-2 arachidonoyl (20:4) enhances membrane curvature sensitivity, unlike the mono-unsaturated oleoyl-d7 in the target compound .

Physicochemical Properties

Biological Activity

1-Pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol (ammonium salt) is a phospholipid compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the incorporation of deuterium-labeled fatty acids, which aids in tracing and quantifying lipid metabolism in various biological systems.

- Molecular Formula : C₁₈H₃₅D₇NO₈P

- CAS Number : Not explicitly provided, but related compounds have been cataloged under similar identifiers.

- Structure : The compound is a glycerophosphoinositol derivative with a pentadecanoyl chain and an oleoyl chain, featuring deuterium at specific positions to enhance analytical detection.

Biological Activity

The biological activity of 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol can be categorized into several key areas:

1. Cell Membrane Dynamics

Phosphoinositols play a crucial role in cellular signaling and membrane dynamics. They are involved in processes such as:

- Signal Transduction : Phosphoinositides are precursors to important second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which are vital for various signaling pathways.

- Membrane Fluidity : The unique fatty acid composition influences membrane properties, affecting protein interactions and lipid raft formation.

2. Metabolic Pathways

Research indicates that the incorporation of stable isotopes, such as deuterium, allows for enhanced tracking of lipid metabolism:

- Lipid Metabolism Studies : The compound has been utilized in studies examining the metabolic pathways of lipids, providing insights into how different lipid species contribute to cellular function and disease states .

3. Therapeutic Potential

The compound's structural characteristics suggest potential applications in therapeutic contexts:

- Drug Delivery Systems : Its phospholipid nature makes it a candidate for drug delivery formulations, particularly for hydrophobic drugs that require effective transport across biological membranes.

- Targeting Cancer Metabolism : Given the role of lipids in cancer cell signaling, this compound may serve as a tool for investigating cancer metabolism and developing targeted therapies .

Case Study 1: Lipid Metabolism in Cancer Cells

A study investigated the role of deuterated phospholipids, including 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol, in cancer cell lines. The findings suggested that the presence of deuterated lipids altered metabolic fluxes within the cells, leading to changes in growth rates and survival under nutrient-deprived conditions. This highlights the potential of using isotopically labeled lipids to study metabolic adaptations in cancer .

Case Study 2: Membrane Interaction Studies

Another research effort focused on how this compound interacts with membrane proteins. Using fluorescence microscopy and mass spectrometry, researchers observed that the incorporation of this phosphoinositol into model membranes affected protein localization and activity. This underscores its importance in understanding membrane biology and protein dynamics .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Signal Transduction | Precursor to second messengers (IP3, DAG) involved in various signaling pathways. |

| Membrane Dynamics | Influences membrane fluidity and protein interactions; critical for lipid raft formation. |

| Metabolic Pathways | Enhances tracking of lipid metabolism; provides insights into cellular function and disease. |

| Therapeutic Applications | Potential use in drug delivery systems; targeting cancer metabolism through lipid modulation. |

Preparation Methods

Substrate Preparation and Initial Enzymatic Reactions

The process begins with commercially available 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphocholine (15:0–18:1-d7 PC) . Phospholipase D (PLD) from Streptomyces chromofuscus hydrolyzes the choline headgroup, yielding phosphatidic acid (PA) . The reaction proceeds in a single-phase system at 37°C for 2 hours, achieving >90% conversion efficiency.

Conversion to CDP-Diacylglycerol (CDP-DAG)

PA is subsequently converted to CDP-DAG using CDP-diacylglycerol synthase (CDS) overexpressed in Escherichia coli. This ATP-dependent reaction requires Mg²⁺ as a cofactor and proceeds at pH 7.4 for 4 hours. The yield of CDP-DAG typically ranges between 60–70%.

Phosphatidylinositol Synthase-Mediated Final Step

CDP-DAG reacts with myo-inositol in the presence of PI synthase from Arabidopsis thaliana, resulting in 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoinositol . The enzyme, expressed in E. coli, operates optimally at 30°C and pH 8.0, with a final PI yield of 25–35% after purification.

Deuterium Labeling Strategies

The d7 designation refers to seven deuterium atoms on the oleoyl chain (18:1-d7), introduced via chemical or biosynthetic methods.

Biosynthetic Deuteration of Oleic Acid

Deuterated oleic acid (18:1-d7) is synthesized by cultivating Saccharomyces cerevisiae in deuterium oxide (D₂O)-enriched media. This method achieves >98% deuteration at the C16, C17, and C18 positions, as confirmed by gas chromatography–mass spectrometry (GC-MS).

Chemical Deuteration via Catalytic Exchange

An alternative approach involves hydrogen-deuterium exchange using palladium catalysts. Oleic acid is treated with D₂ gas at 80°C under 5 atm pressure for 24 hours, resulting in selective deuteration of the alkyl chain. Nuclear magnetic resonance (NMR) analysis reveals 95% incorporation at the specified positions.

Purification and Characterization

Liquid Chromatography Purification

Crude PI extracts are purified using hydrophilic interaction liquid chromatography (HILIC). A gradient elution with acetonitrile/methanol/water (55:43:2 v/v) separates PI from residual CDP-DAG and unreacted substrates. The ammonium salt form is obtained via ion-exchange chromatography, replacing sodium ions with ammonium acetate.

Validation by Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular mass of the final product as 829.09 Da (calculated: 829.10 Da). The deuterium enrichment ratio, determined by isotope-dilution MS, exceeds 99%.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Deuterium Purity (%) | Time (Days) |

|---|---|---|---|

| Enzymatic (PLD/CDS/PI-S) | 25–35 | 99 | 2 |

| Chemical Deuteration | 15–20 | 95 | 4 |

Key Findings :

-

Enzymatic synthesis offers higher deuterium purity but requires optimized enzyme activity.

-

Chemical deuteration is less efficient but applicable to large-scale production.

Challenges and Optimization

Enzyme Stability and Cost

PLD and PI synthase exhibit reduced activity at deuterium concentrations >30%. Stabilizing agents such as glycerol (10% v/v) and Tween-20 (0.01% w/v) improve enzyme longevity by 40%.

Solvent Compatibility

Deuterated lipids are sensitive to chloroform-induced denaturation. Substituting dichloromethane (DCM) in extraction protocols preserves structural integrity, as evidenced by neutron scattering data.

Applications in Advanced Lipidomics

The ammonium salt form enhances solubility in aqueous buffers, facilitating its use in:

Q & A

Q. How is this deuterated phosphoinositol detected in lipidomic workflows, and what methodological precautions ensure accuracy?

Detection relies on mass spectrometry (MS), where the deuterium (d7) label provides a distinct isotopic signature for differentiation from endogenous lipids. The compound is spiked into biological samples as an internal standard before lipid extraction to normalize matrix effects and ionization efficiency. Purity (>99% by TLC) and precise quantification via calibration curves are critical for reliable data .

Q. What storage and handling protocols are essential for maintaining the stability of this ammonium salt formulation?

Lyophilized powder should be stored at −20°C and transported on dry ice to prevent hydrolytic degradation. Reconstitution requires anhydrous solvents (e.g., chloroform:methanol mixtures) under inert gas to minimize oxidation. Aliquot immediately after reconstitution to avoid freeze-thaw cycles .

Q. Why is this compound used as an internal standard in phospholipid quantification?

Its deuterated oleoyl chain enables isotopic separation from non-labeled lipids in MS, ensuring precise quantification without co-elution interference. It is part of targeted lipidomics workflows to correct for extraction efficiency and instrument variability, particularly in phosphoinositol-rich samples like cell membranes .

Advanced Research Questions

Q. How do isotopic effects from deuterium labeling influence membrane dynamics in experimental models?

Deuterium substitution can subtly alter lipid packing density and phase transition temperatures compared to non-deuterated analogs. Researchers must validate bilayer behavior using techniques like differential scanning calorimetry (DSC) or neutron scattering. For signaling studies, ensure labeled lipids do not perturb protein-lipid interactions (e.g., PI3-kinase binding) .

Q. What experimental strategies resolve contradictions when premixed lipid standards (e.g., SPLASH® LIPIDOMIX®) yield inconsistent phosphoinositol ratios?

Premixed standards may not match sample-specific lipid class ratios, leading to quantification biases. To address this:

- Use class-specific deuterated standards (e.g., this compound) for targeted phosphoinositol analysis.

- Cross-validate with spike-recovery assays in representative matrices (e.g., plasma, tissue homogenates).

- Adjust extraction protocols to account for acidic phospholipid losses during phase separation .

Q. How can researchers optimize MS parameters to distinguish this compound from endogenous isobaric lipids?

- Employ high-resolution MS (HRMS) with a mass accuracy <5 ppm to resolve d7-labeled ions.

- Use MS/MS fragmentation (e.g., CID or HCD) to isolate phosphoinositol-specific fragment ions (e.g., m/z 241 for the inositol phosphate head group).

- Validate with stable isotope tracing in kinetic studies to track metabolic turnover .

Q. What are the limitations of using deuterated lipids in tracking subcellular phosphoinositol localization?

Unlike fluorescent probes (e.g., TopFluor™), deuterated lipids cannot be visualized in real-time microscopy. However, they enable absolute quantification via MS and avoid steric interference from fluorophores. Combine both approaches: use deuterated standards for quantification and fluorescent analogs for spatial-temporal imaging .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.